![molecular formula C15H19ClN2O4S B6340009 5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole CAS No. 1221342-91-1](/img/structure/B6340009.png)
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole, commonly referred to as 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole, is a heterocyclic compound that has been used in various scientific research applications. It has been studied for its biochemical, physiological, and mechanistic properties, as well as its potential applications in laboratory experiments.
Scientific Research Applications
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of eicosanoids. In addition, 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole has been studied for its potential use as an antibiotic, as an anti-inflammatory agent, and as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes, such as acetylcholinesterase and lipoxygenase. It is also thought to act by binding to specific receptors, such as the muscarinic acetylcholine receptor, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole are not yet fully understood. However, it is known to inhibit the activity of enzymes, such as acetylcholinesterase and lipoxygenase, which can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and eicosanoids. It is also known to bind to specific receptors, such as the muscarinic acetylcholine receptor, which can lead to a decrease in nerve signal transmission.
Advantages and Limitations for Lab Experiments
The advantages of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The main limitation of using 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole in laboratory experiments is its lack of specificity, as it can bind to a variety of receptors and enzymes.
Future Directions
For the research of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in laboratory experiments. Additional research should also be done to develop more specific and selective inhibitors of enzymes and receptors that can be used in laboratory experiments. Finally, further research should be done to explore the potential of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole as an antibiotic, an anti-inflammatory agent, and an anticancer agent.
Synthesis Methods
5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole can be synthesized by a number of methods. The most common method is a two-step process involving the reaction of 5-chloromethyl-1H-imidazole with 2-(3,4-dimethoxyphenyl)ethyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. This method yields a high purity product with a yield of up to 80%. Other methods for the synthesis of 5-CM-1-[2-(3,4-DMPE)]-2-MS-1H-imidazole include the use of palladium-catalyzed cross-coupling reactions and the use of aryl bromides and aryl chlorides as reaction partners.
properties
IUPAC Name |
5-(chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-21-13-5-4-11(8-14(13)22-2)6-7-18-12(9-16)10-17-15(18)23(3,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQQAOZXIKAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2S(=O)(=O)C)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)

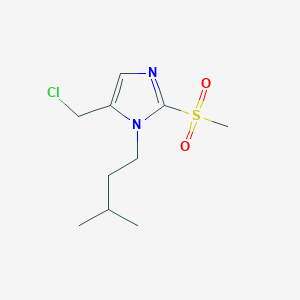
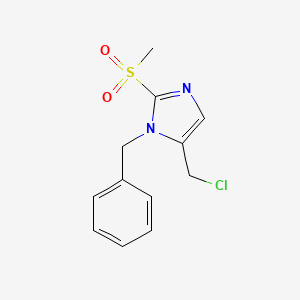
![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
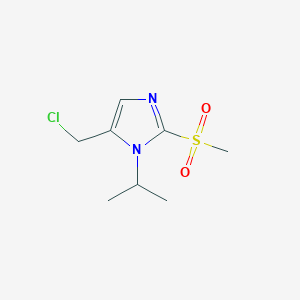
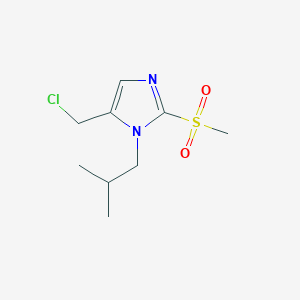
![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)

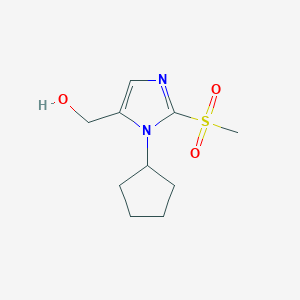
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)